molecular formula C9H22BrNO2 B14459093 N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide CAS No. 73016-18-9

N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide

Cat. No.: B14459093
CAS No.: 73016-18-9
M. Wt: 256.18 g/mol
InChI Key: LVPQDMDVCZOHCK-UHFFFAOYSA-M
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Description

N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide is a quaternary ammonium compound known for its high surface activity and potential applications in various fields. This compound is characterized by its ability to form strong electrostatic interactions and hydrogen bonds, making it useful in a range of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide typically involves the reaction of N-methylbutan-1-amine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 2-chloroethanol replace the chlorine atoms, forming the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted quaternary ammonium compounds.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide involves its interaction with molecular targets through electrostatic interactions and hydrogen bonding. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. In industrial applications, its high surface activity allows it to reduce surface tension and enhance the efficiency of various processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride
  • N,N-Bis(2-hydroxyethyl)oleamide
  • N,N-Bis(2-hydroxyethyl)oxamide

Uniqueness

N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide is unique due to its specific molecular structure, which imparts high surface activity and strong electrostatic interactions. Compared to similar compounds, it offers better performance in applications requiring high selectivity and hydrophobicity, such as in flotation processes and as a phase transfer catalyst.

By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.

Properties

CAS No.

73016-18-9

Molecular Formula

C9H22BrNO2

Molecular Weight

256.18 g/mol

IUPAC Name

butyl-bis(2-hydroxyethyl)-methylazanium;bromide

InChI

InChI=1S/C9H22NO2.BrH/c1-3-4-5-10(2,6-8-11)7-9-12;/h11-12H,3-9H2,1-2H3;1H/q+1;/p-1

InChI Key

LVPQDMDVCZOHCK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCO)CCO.[Br-]

Origin of Product

United States

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